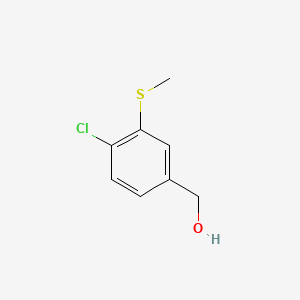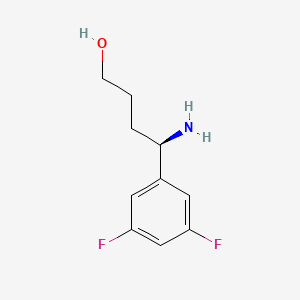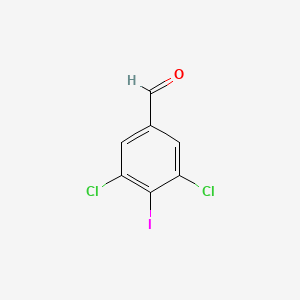
3,5-Dichloro-4-iodobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-4-iodobenzaldehyde is an organic compound with the molecular formula C7H3Cl2IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and iodine atoms at the 3, 5, and 4 positions, respectively. This compound is known for its unique chemical properties and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-iodobenzaldehyde typically involves the iodination of 3,5-dichlorobenzaldehyde. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. The reaction is carried out in a suitable solvent like acetic acid or dichloromethane at a specific temperature to ensure the selective iodination at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dichloro-4-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of compounds like 3,5-dichloro-4-azidobenzaldehyde.
Oxidation: Formation of 3,5-dichloro-4-iodobenzoic acid.
Reduction: Formation of 3,5-dichloro-4-iodobenzyl alcohol.
Aplicaciones Científicas De Investigación
3,5-Dichloro-4-iodobenzaldehyde is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique reactivity.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Dichloro-4-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzaldehyde: Lacks the chlorine atoms, affecting its overall reactivity and applications.
3,5-Dichloro-4-fluorobenzaldehyde: Substitution of iodine with fluorine alters its chemical properties and reactivity.
Uniqueness
3,5-Dichloro-4-iodobenzaldehyde is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C7H3Cl2IO |
|---|---|
Peso molecular |
300.90 g/mol |
Nombre IUPAC |
3,5-dichloro-4-iodobenzaldehyde |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H |
Clave InChI |
AOKZFBTVLMJVQS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)I)Cl)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


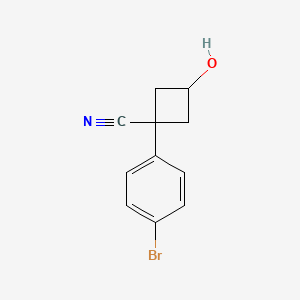
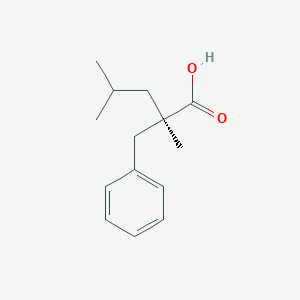

![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)
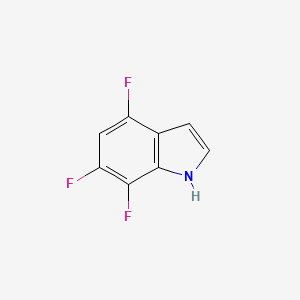
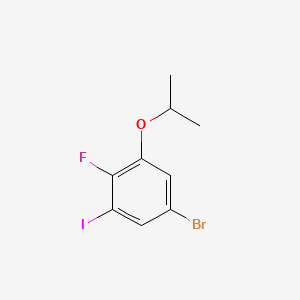
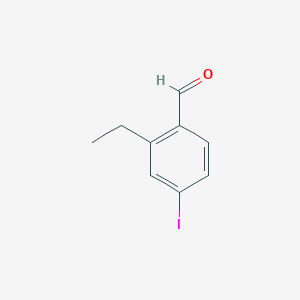
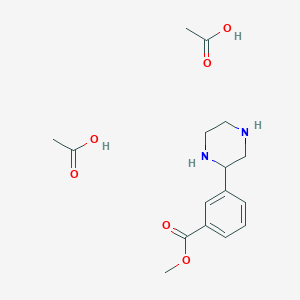

![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
